N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-fluorobenzenesulfonamide
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Overview
Description
N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-fluorobenzenesulfonamide is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, showing potential antitumor, antibacterial, and anti-inflammatory properties.
Medicine: The compound may be investigated for its therapeutic potential in treating various diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Future Directions
Thiazolopyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines . Their huge synthetic potential and the ability to readily modify the thiazolopyrimidine moiety by introduction of new binding sites make them extremely useful in optimizing the interaction between the ligand and biological target .
Mechanism of Action
Target of Action
It’s known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Mode of Action
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . The 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .
Biochemical Pathways
Given the high antitumor, antibacterial, and anti-inflammatory activities of these compounds , it can be inferred that they likely interact with pathways related to these biological processes.
Pharmacokinetics
The presence of the two methyl groups (ch3) at positions 3 and 7 on the thiazolopyrimidine ring suggests potential lipophilic properties, which could influence its absorption and distribution within the body.
Result of Action
Given the high antitumor, antibacterial, and anti-inflammatory activities of these compounds , it can be inferred that they likely induce changes at the molecular and cellular levels that inhibit these processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazolo[3,2-a]pyrimidine core. One common approach is the cyclocondensation of appropriate precursors, such as thioamides and halocarboxylic acid esters. The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would be optimized for efficiency and yield. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Comparison with Similar Compounds
This compound is unique in its structure and potential applications compared to other thiazolo[3,2-a]pyrimidine derivatives. Similar compounds include:
Thiazolo[3,2-a]pyrimidin-5-one derivatives: These compounds share a similar core structure but may have different substituents and biological activities.
2-Substituted thiazolo[3,2-a]pyrimidines: These derivatives have different substituents at the 2-position, leading to variations in their chemical and biological properties.
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Properties
IUPAC Name |
N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S2/c1-12-13(2)22-20-24(19(12)25)17(11-28-20)14-6-5-7-15(10-14)23-29(26,27)18-9-4-3-8-16(18)21/h3-11,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPDJXOCYMKYJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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